

SPR741 acetate discovery and development history

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Compound of Interest		
Compound Name:	SPR741 acetate	
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An In-Depth Technical Guide to the Discovery and Development of SPR741 Acetate

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane of these bacteria acts as a significant barrier, preventing many antibiotics from reaching their intracellular targets. SPR741, a novel polymyxin B derivative, was developed to address this challenge. Unlike its parent compound, SPR741 was chemically optimized to reduce the severe nephrotoxicity associated with polymyxins while retaining the ability to disrupt the bacterial outer membrane.[1][2][3] It functions not as a standalone antibiotic but as a potentiator, or adjuvant, designed to be co-administered with existing antibiotics to expand their spectrum and enhance their efficacy against resistant Gram-negative pathogens.[4][5][6]

Discovery and Design Rationale

The development of SPR741 stemmed from the need to overcome the therapeutic limitations of polymyxins like polymyxin B (PMB) and colistin. While effective against many Gram-negative bacteria, their clinical use is hampered by significant dose-limiting nephrotoxicity.[3][4] The toxicity of polymyxins is linked to two key structural features: a highly lipophilic fatty acid side chain and a high positive charge.[3][7]

Researchers modified the N-terminus of the polymyxin B peptide, reducing both its hydrophobicity and its net positive charge.[2][3] This chemical optimization resulted in SPR741



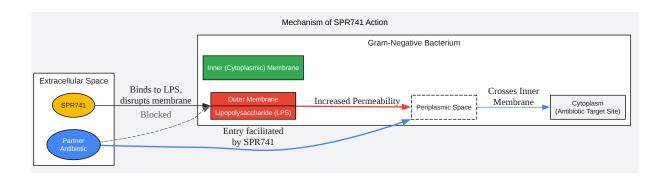
(formerly NAB741), a molecule with minimal intrinsic antibacterial activity but one that retains the capacity to interact with and permeabilize the outer membrane of Gram-negative bacteria. [2][4] This novel approach allows SPR741 to act as an adjuvant, enabling other antibiotics to bypass the outer membrane barrier and reach their intended targets within the bacterium.[8]

Mechanism of Action

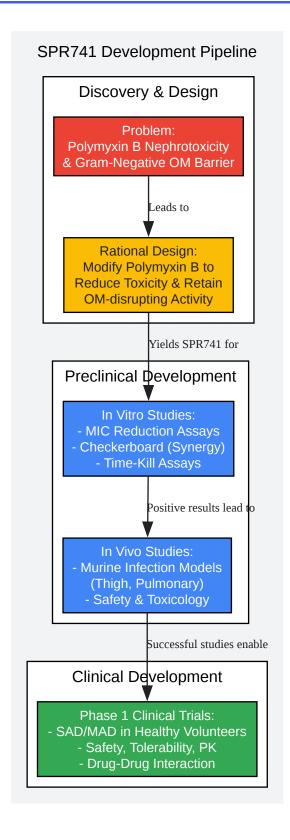
SPR741's primary mechanism of action is the targeted disruption of the Gram-negative outer membrane (OM).

- LPS Interaction: As a cationic peptide, SPR741 interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer leaflet of the OM.[1][2]
- Membrane Destabilization: This interaction displaces divalent cations (Mg²+ and Ca²+) that
 normally stabilize the LPS layer, leading to a disorganization of the OM.[9] Atomic force
 microscopy has shown that SPR741 treatment causes the surface of E. coli to undulate
 significantly, indicating substantial OM disorder.[2][9]
- Increased Permeability: The destabilized OM becomes more permeable, creating channels that allow co-administered antibiotics, which would otherwise be excluded, to penetrate the cell.[4][8][10]
- Selective Action: Unlike PMB, which disrupts both the outer and inner (cytoplasmic)
 membranes, SPR741's activity is predominantly focused on the OM.[2][9] This selectivity is a
 key factor in its improved safety profile, as it causes minimal cytoplasmic membrane
 depolarization at concentrations where it effectively potentiates other antibiotics.[2][9]
 Studies have shown that SPR741 induces the RcsAB stress sensor, a system specifically for
 OM perturbation, further confirming its primary site of action.[2]

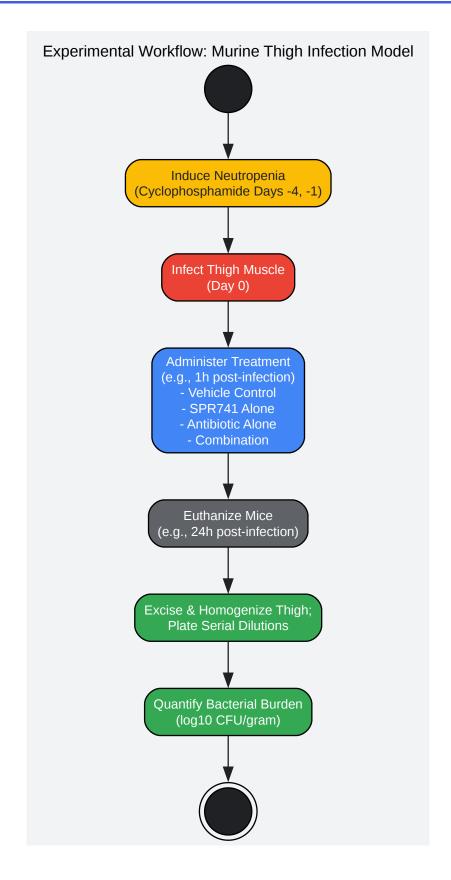












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